Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride
Description
Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride is a chiral pyrrolidine-based compound featuring a hept-1-yn-1-yl substituent at the 4-position and a benzoic anhydride moiety at the 2-position. The (2S) stereochemistry confers distinct spatial and electronic properties, influencing reactivity and biological interactions. The hept-1-yn-1-yl group introduces alkyne functionality, enabling applications in click chemistry or bioconjugation, while the anhydride group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
benzoyl (2S)-4-hept-1-ynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-2-3-4-5-7-10-15-13-17(20-14-15)19(22)23-18(21)16-11-8-6-9-12-16/h6,8-9,11-12,15,17,20H,2-5,13-14H2,1H3/t15?,17-/m0/s1 |
InChI Key |
HYPYFWHYUFUWTR-LWKPJOBUSA-N |
Isomeric SMILES |
CCCCCC#CC1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC#CC1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Reactivity
Key Comparisons :
Analysis :
- Alkyne vs. Aromatic Substituents : The hept-1-yn-1-yl group in the target compound enhances lipophilicity (logP ~4.2 estimated) compared to methoxyphenyl (logP ~2.1) or hydroxy groups (logP ~0.5), favoring membrane permeability .
- Anhydride vs. Carboxylic Acid/Amide : The anhydride moiety is more electrophilic than carboxylic acids or amides, enabling faster acylation reactions. For example, hydrolysis rates in aqueous solutions (pH 7.4, 25°C) are ~10× faster than analogous esters .
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